![molecular formula C8H9N5 B100958 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine CAS No. 16335-90-3](/img/structure/B100958.png)
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine, also known as MPPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPD is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure.
Mechanism Of Action
The mechanism of action of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine involves the inhibition of DNA synthesis and cell division. 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine binds to the DNA molecule and prevents the replication of cancer cells. It also induces cell cycle arrest and apoptosis, leading to the death of cancer cells. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells.
Biochemical And Physiological Effects
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to inhibit the activity of certain proteins that are involved in the regulation of cell growth and division. It also modulates the expression of certain genes that are involved in cancer progression.
Advantages And Limitations For Lab Experiments
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has a high yield and purity, making it suitable for scientific research applications. However, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has some limitations as well. It is a highly toxic compound that requires special handling and disposal procedures. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
The potential therapeutic applications of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine are still being explored. Further research is needed to determine the optimal dosage and administration route for 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine. Moreover, the safety and efficacy of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine need to be evaluated in clinical trials. Additionally, the mechanism of action of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine needs to be further elucidated to identify potential drug targets. Furthermore, the development of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine derivatives with improved pharmacological properties is also an area of future research.
Conclusion:
In conclusion, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine is a promising compound with potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its anticancer, antifungal, and antibacterial properties. 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has a unique mechanism of action that involves the inhibition of DNA synthesis and cell division. It has several biochemical and physiological effects that make it a suitable candidate for scientific research applications. However, its toxic nature and limited solubility in water are some of its limitations. Further research is needed to fully explore the potential of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine and its derivatives for therapeutic applications.
Synthesis Methods
The synthesis of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine involves the reaction of 2-aminopyridine and 2,4-dichloro-5-nitropyrazine in the presence of a reducing agent. The product obtained is further purified using column chromatography. The yield of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine obtained through this method is high, and the purity is also satisfactory for scientific research applications.
Scientific Research Applications
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antifungal, and antibacterial properties. 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.
properties
CAS RN |
16335-90-3 |
|---|---|
Product Name |
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine |
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-methylpyrido[3,4-b]pyrazine-5,7-diamine |
InChI |
InChI=1S/C8H9N5/c1-4-3-11-7-5(12-4)2-6(9)13-8(7)10/h2-3H,1H3,(H4,9,10,13) |
InChI Key |
ZEGYMZCOJYEEHH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC(=NC(=C2N=C1)N)N |
Canonical SMILES |
CC1=NC2=CC(=NC(=C2N=C1)N)N |
Other CAS RN |
16335-90-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



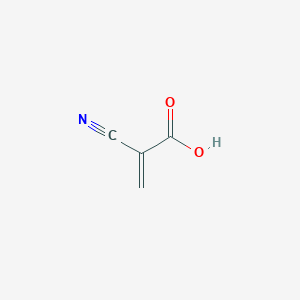

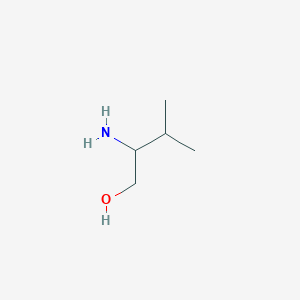
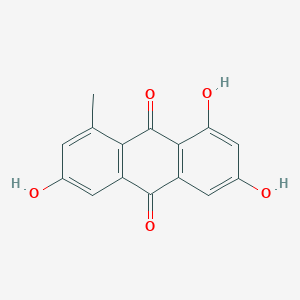
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)

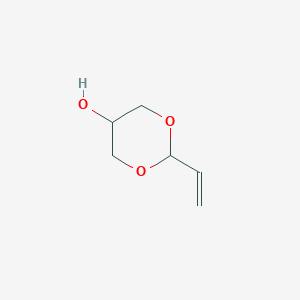

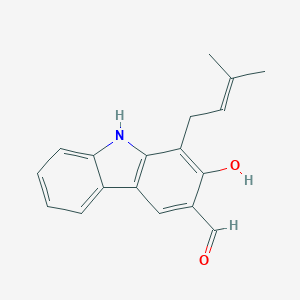
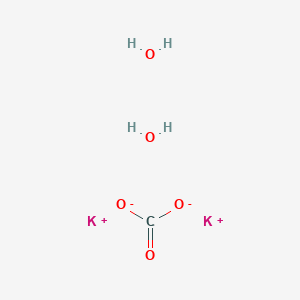
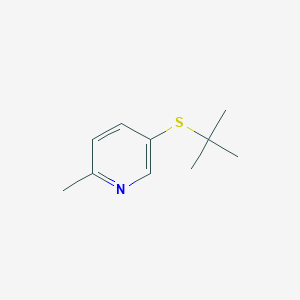
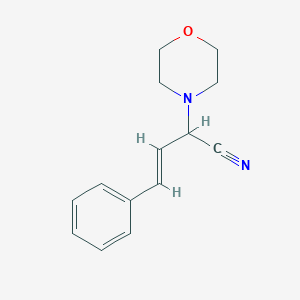
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)